molecular formula C8H5BrN2O B13663047 1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde

1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde

Cat. No.: B13663047
M. Wt: 225.04 g/mol
InChI Key: VLBTYNOACZGQPY-UHFFFAOYSA-N
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Description

1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde typically involves the functionalization of imidazo[1,5-a]pyridine derivatives. One common method includes the bromination of imidazo[1,5-a]pyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylation reagents like Vilsmeier-Haack reagent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various substituted imidazo[1,5-a]pyridine derivatives.
  • Oxidation of the aldehyde group results in carboxylic acids.
  • Reduction of the aldehyde group produces alcohols.

Scientific Research Applications

1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different reactivity and applications.

    Imidazo[1,5-a]pyridine Derivatives: Various derivatives with different substituents that alter their chemical and biological properties.

Uniqueness: 1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its specific structure enables it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

1-bromoimidazo[1,5-a]pyridine-7-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-8-7-3-6(4-12)1-2-11(7)5-10-8/h1-5H

InChI Key

VLBTYNOACZGQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C=C1C=O)Br

Origin of Product

United States

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